Cyclopenthiazide

Description

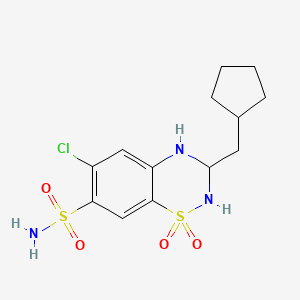

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYKPTRYDKTTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022868 | |

| Record name | Cyclopenthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742-20-1, 96783-05-0, 96783-06-1 | |

| Record name | Cyclopenthiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopenthiazide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclopenthiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopenthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenthiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopenthiazide's Mechanism of Action on the Sodium-Chloride Symporter: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide is a thiazide diuretic that exerts its antihypertensive and diuretic effects by directly inhibiting the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na+-Cl− cotransporter or SLC12A3. Located in the apical membrane of the distal convoluted tubule (DCT) in the kidney, NCC is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid.[1][2] By blocking this transport protein, this compound increases the urinary excretion of sodium and water, leading to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.[3][4] This guide provides an in-depth examination of the molecular mechanisms, regulatory pathways, and experimental methodologies central to understanding the interaction between this compound and the NCC. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented atomic-level insights into how thiazide diuretics bind to and inhibit NCC, revealing a dual mechanism of action that involves both direct competition with chloride and allosteric stabilization of an outward-facing, transport-inactive conformation.[5]

Core Mechanism of Action

The primary action of this compound is the potent and selective inhibition of the NCC protein. The NCC functions via an "alternating access" mechanism, cycling between outward-facing (open to the tubular lumen) and inward-facing (open to the cell interior) conformations to transport Na+ and Cl− ions into the epithelial cells of the DCT.

Recent structural studies of human NCC in complex with various thiazide and thiazide-like diuretics have elucidated a sophisticated inhibitory mechanism:

-

Binding to the Outward-Open Conformation: Thiazide diuretics preferentially bind to a pocket within the transmembrane domain (TMD) of the NCC when it is in its outward-open state. This binding site is accessible from the extracellular, or luminal, side of the tubule.

-

Competitive and Allosteric Inhibition: The drug's binding site directly overlaps with the binding site for the Cl− ion. This creates a direct competitive blockade, preventing chloride from accessing its coordination site. Furthermore, the presence of the drug in this cavity acts as a molecular wedge, sterically hindering the conformational change required for the transporter to isomerize to its inward-facing state. This effectively locks the symporter in a transport-inactive conformation, arresting the transport cycle.

The binding pocket is formed by residues from several transmembrane helices (TM1, TM3, TM6, TM8, and TM10), creating a specific interaction site for the thiazide molecule.

Quantitative Analysis of Thiazide-NCC Inhibition

| Diuretic | Target Species | IC50 (µM) | Reference |

| Polythiazide | Rat NCC | 0.3 | |

| Polythiazide | Flounder NCC | 7.0 | |

| Metolazone | Rat NCC | 0.4 | |

| Hydrochlorothiazide | Human NCC | ~2.5 (estimated from graph) | |

| Chlorthalidone | Human NCC | ~2.0 (estimated from graph) | |

| Indapamide | Human NCC | ~0.5 (estimated from graph) |

Note: The IC50 values for chlorthalidone and indapamide were determined using a functionally modified human NCC construct (NCC_cryo) in a nanodisc environment. The value for hydrochlorothiazide was determined with a different construct (NCC_cryo2).

Signaling Pathways and Regulation of NCC

The activity of the sodium-chloride symporter is not static; it is dynamically regulated by a complex signaling network in response to physiological stimuli such as hormones (e.g., angiotensin II, aldosterone) and plasma potassium levels. The key regulatory mechanism is the phosphorylation of multiple serine and threonine residues on the N-terminal domain (NTD) of NCC.

The WNK-SPAK/OSR1 Kinase Cascade: The primary pathway controlling NCC activity involves a cascade of serine-threonine kinases:

-

WNK Kinases: A family of "With-No-Lysine [K]" kinases (WNK1, WNK3, WNK4) act as upstream regulators. Hormonal and intracellular signals activate WNKs.

-

SPAK/OSR1 Kinases: Activated WNKs then phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) or OSR1 (oxidative stress-responsive kinase 1).

-

NCC Phosphorylation: Activated SPAK/OSR1 directly phosphorylates key residues on the NCC's cytosolic N-terminal domain (e.g., Thr60 in human NCC).

This phosphorylation is crucial for NCC activity. Structural data reveals that phosphorylation of the NTD promotes its interaction with the C-terminal domain (CTD), an event that is thought to stabilize the transporter in a conformation conducive to rapid ion transport. This regulatory pathway is counteracted by protein phosphatases, which dephosphorylate NCC and reduce its activity.

The mechanism of inhibition by this compound intercepts this process at the level of the transporter itself, blocking ion flux regardless of the transporter's phosphorylation state.

Key Experimental Protocols

The elucidation of the NCC's function and its inhibition by thiazides relies on a suite of specialized experimental techniques.

Heterologous Expression and Ion Flux Assays

This is the foundational method for studying transporter function and pharmacology. The most common system involves expressing the transporter in Xenopus laevis oocytes, which have low endogenous transport activity.

Methodology:

-

cRNA Preparation: The cDNA encoding the human or other species' NCC (SLC12A3) is subcloned into a suitable vector. Capped complementary RNA (cRNA) is synthesized in vitro.

-

Oocyte Injection: Oocytes are harvested from female Xenopus laevis frogs and microinjected with the NCC cRNA. Control oocytes are injected with water. The oocytes are incubated for 2-4 days to allow for protein expression and trafficking to the plasma membrane.

-

Uptake Assay:

-

Oocytes are pre-incubated in a chloride-free medium to stimulate NCC activity.

-

The uptake experiment is initiated by placing the oocytes in an uptake solution containing a fixed concentration of Na+ and Cl−, along with a radioactive tracer, typically 22Na+.

-

To measure inhibition, parallel groups of oocytes are exposed to the uptake solution containing various concentrations of this compound or another diuretic.

-

After a defined period (e.g., 60 minutes), the uptake is stopped by washing the oocytes in an ice-cold, isotope-free solution.

-

-

Quantification: Individual oocytes are lysed, and the internalized radioactivity is measured using a scintillation counter. Thiazide-sensitive uptake is calculated by subtracting the uptake in the presence of a high concentration of the inhibitor from the total uptake. IC50 curves are generated by plotting inhibitor concentration against the percentage of uptake inhibition.

Cryo-Electron Microscopy (Cryo-EM) of the NCC-Thiazide Complex

Cryo-EM has been instrumental in resolving the high-resolution structure of human NCC, providing a definitive blueprint for its mechanism.

Methodology:

-

Protein Expression and Purification: Human NCC is overexpressed in mammalian cells (e.g., HEK293). The protein is extracted from the cell membranes using detergents and purified via affinity chromatography.

-

Complex Formation: The purified NCC is incubated with a saturating concentration of the thiazide diuretic (e.g., polythiazide, hydrochlorothiazide) to ensure binding. For some structures, the protein is reconstituted into a more native-like lipid environment, such as a nanodisc.

-

Vitrification: A small volume of the complex is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, called vitrification, traps the complexes in a random orientation within a layer of non-crystalline ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope. Thousands of movies are recorded, capturing images of the individual protein particles.

-

Image Processing and 3D Reconstruction: The movies are processed to correct for motion, and individual particle images are picked. These 2D images are then classified and averaged to improve the signal-to-noise ratio. Finally, sophisticated algorithms are used to reconstruct a high-resolution 3D map of the NCC-drug complex.

-

Model Building: An atomic model of the protein and the bound drug is built into the 3D density map, revealing the precise molecular interactions.

Site-Directed Mutagenesis

This technique is used to validate the functional importance of specific amino acid residues identified in structural models.

Methodology:

-

Mutation Design: Based on the cryo-EM structure of the NCC-thiazide complex, residues hypothesized to be critical for drug binding or ion transport are identified.

-

Mutagenesis: The NCC cDNA is modified to substitute the target residue with another amino acid, typically alanine (alanine scanning), which removes the side chain's functionality without drastically altering the protein backbone.

-

Functional Analysis: The mutant NCC protein is then expressed (e.g., in oocytes or HEK293 cells), and its function is assessed using ion flux assays. A significant reduction in transport activity or a large increase in the IC50 for this compound would confirm the importance of the mutated residue for function or drug binding, respectively.

Conclusion and Future Directions

The mechanism of action of this compound on the sodium-chloride symporter is a paradigm of modern pharmacology, where physiological observations have been progressively illuminated by molecular and, ultimately, atomic-level structural data. This compound inhibits NCC through a dual mechanism: it physically obstructs the chloride translocation pathway and allosterically locks the transporter in an inactive, outward-facing conformation. The activity of its target, NCC, is finely tuned by the WNK-SPAK/OSR1 phosphorylation cascade, which represents a network of potential targets for novel antihypertensive therapies.

The detailed structural and functional understanding of the NCC-thiazide interaction provides a robust framework for the structure-based design of next-generation diuretics. Future research can focus on developing inhibitors with higher affinity and selectivity, potentially leading to drugs with improved efficacy and fewer metabolic side effects, or designing compounds that can modulate the regulatory interactions of NCC to treat conditions of both transporter hypo- and hyperactivity, such as Gitelman syndrome.

References

- 1. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary chemical synthesis pathways for Cyclopenthiazide, a thiazide diuretic utilized in the management of hypertension and edema. The synthesis involves a multi-step process culminating in the formation of the core benzothiadiazine dioxide structure. This document outlines the key reactions, provides experimental protocols, and presents quantitative data to support researchers and professionals in the field of drug development.

Core Synthesis Pathway

The most prominently documented synthesis of this compound proceeds through the condensation of a substituted aniline with a cyclopentane-derived aldehyde, followed by cyclization. The key intermediates in this pathway are 5-chloro-2,4-disulfamoylaniline and cyclopentanecarboxaldehyde.

Overall Synthesis Scheme:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, along with relevant quantitative data.

Step 1: Synthesis of 5-Chloro-2,4-disulfamoylaniline

The synthesis of the key aromatic intermediate, 5-chloro-2,4-disulfamoylaniline, begins with the chlorosulfonation of 3-chloroaniline.

Reaction:

Caption: Synthesis of 5-Chloro-2,4-disulfamoylaniline.

Experimental Protocol:

A solution of 3-chloroaniline in a suitable solvent is added dropwise to an excess of chlorosulfonic acid at a controlled temperature, typically below 10°C. After the addition is complete, the reaction mixture is heated to drive the reaction to completion. The resulting sulfonyl chloride is then carefully quenched in an ice-water mixture. The precipitated product is filtered and washed. The dried 5-chloroaniline-2,4-disulfonyl dichloride is then treated with an excess of aqueous or gaseous ammonia to convert the sulfonyl chloride groups to sulfonamide groups, yielding 5-chloro-2,4-disulfamoylaniline.

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Melting Point |

| Chlorosulfonation | 3-Chloroaniline | Chlorosulfonic Acid | None | 0-10°C, then heat | Varies | - | - |

| Amination | 5-Chloroaniline-2,4-disulfonyl Dichloride | Ammonia | Water | Varies | Varies | High | 257-261°C[1] |

Step 2: Synthesis of Cyclopentanecarboxaldehyde

Cyclopentanecarboxaldehyde can be synthesized via various methods. One common laboratory-scale method is the oxidation of cyclopentanemethanol.

Experimental Protocol (Oxidation of Cyclopentanemethanol):

Cyclopentanemethanol is added to a stirred suspension of an oxidizing agent, such as pyridinium chlorochromate (PCC), in a suitable solvent like dichloromethane. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is removed under reduced pressure to yield crude cyclopentanecarboxaldehyde, which can be purified by distillation.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Boiling Point |

| Cyclopentanemethanol | PCC | Dichloromethane | Room Temp. | Varies | Good | 140-141°C |

Step 3: Synthesis of this compound

The final step involves the condensation of 5-chloro-2,4-disulfamoylaniline with cyclopentanecarboxaldehyde.

Reaction:

Caption: Final synthesis step of this compound.

Experimental Protocol:

A mixture of 5-chloro-2,4-disulfamoylaniline and a slight excess of cyclopentanecarboxaldehyde is heated in a suitable solvent, such as ethanol or a mixture of ethanol and water, often with an acidic catalyst. The reaction mixture is refluxed for several hours. Upon cooling, the product crystallizes and is collected by filtration. The crude this compound can be recrystallized from a suitable solvent to achieve high purity.

| Starting Materials | Solvent | Catalyst | Temperature | Time | Yield | Melting Point |

| 5-Chloro-2,4-disulfamoylaniline, Cyclopentanecarboxaldehyde | Ethanol/Water | Acidic | Reflux | Several hours | Good | 204-206°C |

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression from readily available starting materials to the final active pharmaceutical ingredient. The workflow diagram below illustrates the key stages of the process.

Caption: Workflow diagram of this compound synthesis.

This guide provides a foundational understanding of the chemical synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.

References

Cyclopenthiazide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Benzothiadiazine Diuretic's Core Pharmacology, Experimental Protocols, and Clinical Data

Abstract

Cyclopenthiazide is a potent benzothiadiazine diuretic widely employed in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of its core pharmacological principles, intended for researchers, scientists, and professionals in drug development. The document details the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and presents available quantitative data in structured tables. Furthermore, it includes detailed experimental protocols and visualizations of key pathways and workflows to facilitate further research and development efforts.

Introduction

This compound, a thiazide diuretic, exerts its therapeutic effects by promoting the excretion of salt and water from the kidneys.[2] It is primarily indicated for the treatment of hypertension, either as a monotherapy or in combination with other antihypertensive agents, and for managing edema associated with conditions such as congestive heart failure.[1] As a member of the benzothiadiazine class, its primary mechanism involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the nephron.[3] This guide delves into the technical aspects of this compound, offering a detailed resource for the scientific community.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the benzothiadiazine class. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |

| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂ |

| Molecular Weight | 379.87 g/mol |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter (NCC), also known as the thiazide-sensitive cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) of the nephron.[3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increase in their urinary excretion. The increased luminal concentration of these ions results in an osmotic gradient that draws water into the tubules, leading to diuresis.

Beyond its diuretic effect, this compound also contributes to blood pressure reduction through a mild vasodilatory effect, although the precise molecular pathways for this action are not fully elucidated. The sustained reduction in blood pressure is attributed to the initial decrease in blood volume and a subsequent decrease in peripheral vascular resistance.

Signaling Pathway

The regulation of the Na⁺/Cl⁻ cotransporter (NCC) is a complex process involving the WNK (With-No-Lysine [K]) kinase signaling pathway. WNK kinases (WNK1 and WNK4) phosphorylate and activate the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. Activated SPAK/OSR1 then directly phosphorylates and activates the NCC, promoting sodium reabsorption. Thiazide diuretics, including this compound, act as antagonists at the NCC, thereby inhibiting this reabsorption process.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Quantitative pharmacokinetic data for this compound is not extensively available in the public domain. However, general characteristics have been described.

-

Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.

-

Metabolism: this compound is extensively metabolized in the liver. The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been definitively identified in the reviewed literature.

-

Excretion: The metabolites of this compound, along with the unchanged drug, are primarily excreted by the kidneys.

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours |

| Absolute Oral Bioavailability | Data not available |

| Plasma Protein Binding | Data not available |

| Metabolism | Extensively hepatic |

| Elimination Half-life | Data not available |

| Route of Elimination | Primarily renal |

Note: The absence of specific quantitative data for some parameters highlights an area for further research.

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent and primarily relate to its diuretic and antihypertensive actions.

-

Diuretic Effect: The onset of diuresis occurs within a few hours of administration.

-

Antihypertensive Effect: The blood pressure-lowering effect is observed with continued use. Clinical studies have demonstrated a significant reduction in both systolic and diastolic blood pressure.

Clinical Efficacy

Clinical trials have established the efficacy of this compound in the treatment of hypertension. A double-blind, placebo-controlled, randomized parallel study evaluated the antihypertensive effects of different doses of this compound over eight weeks in patients with mild essential hypertension.

| Treatment Group (daily dose) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Serum Potassium (mmol/L) | Change in Serum Urate (mmol/L) |

| Placebo | - | - | - | - |

| 125 µg this compound | Significant reduction vs. placebo | Significant reduction vs. placebo | Not significant | Not significant |

| 500 µg this compound | Significant reduction vs. placebo | Significant reduction vs. placebo | -0.6 | +0.06 |

Data adapted from a study on patients with mild essential hypertension. The study reported significant reductions for the 125 µg and 500 µg doses compared to placebo, but specific mean change values for blood pressure were not provided in the abstract.

Another study comparing 125 µg and 500 µg of this compound in type II diabetics with hypertension found no significant difference in their antihypertensive effects, though the higher dose had more pronounced adverse metabolic effects.

Experimental Protocols

Synthesis of this compound

In Vivo Assessment of Diuretic Activity in a Rat Model

This protocol is a general method for evaluating the diuretic, natriuretic, and kaliuretic effects of a thiazide diuretic and can be adapted for this compound.

Objective: To assess the effects of this compound on urine output and electrolyte excretion in rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Male Wistar rats (200-250 g)

-

Metabolic cages

-

Saline solution (0.9% NaCl)

-

Flame photometer or ion-selective electrode for electrolyte analysis

Procedure:

-

Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment.

-

Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastrointestinal conditions.

-

Hydration: Administer a saline load (e.g., 25 mL/kg) orally to all animals to promote a baseline urine flow.

-

Grouping and Administration: Randomly assign animals to the following groups (n=6-8 per group):

-

Vehicle control

-

This compound (at least 3 graded doses) Administer the vehicle or this compound orally.

-

-

Urine Collection: Collect urine at specified intervals (e.g., 0-4h, 4-8h, and 8-24h) after administration.

-

Measurements:

-

Measure the total volume of urine for each collection period.

-

Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations.

-

-

Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

HPLC Method for Quantification in Human Plasma

A specific, validated HPLC method for this compound was not found in the reviewed literature. However, a general approach for the analysis of thiazide diuretics in plasma can be adapted.

Objective: To quantify the concentration of this compound in human plasma samples.

Chromatographic System:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or mass spectrometry (MS) detector.

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient and composition would need to be optimized for this compound.

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma, add a protein precipitating agent such as acetonitrile.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the drug.

-

Dilution: Dilute the supernatant with the mobile phase as needed before injection.

Analysis:

-

Inject a specific volume of the prepared sample into the HPLC system.

-

Detection is performed at the wavelength of maximum absorbance for this compound (for UV detection) or by monitoring specific mass transitions (for MS detection).

Quantification:

-

A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration in the plasma samples is then determined by comparing their response to the calibration curve.

Conclusion

This compound remains a clinically relevant benzothiadiazine diuretic for the management of hypertension and edema. Its primary mechanism of action through the inhibition of the Na⁺/Cl⁻ cotransporter is well-established, with the WNK-SPAK/OSR1 signaling pathway playing a crucial regulatory role. While clinical data supports its efficacy, this technical guide highlights the need for further research to fully characterize its quantitative pharmacokinetic profile, including absolute bioavailability, plasma protein binding, and specific metabolic pathways. The provided experimental protocols offer a foundation for future investigations that will undoubtedly contribute to a more comprehensive understanding of this important therapeutic agent.

References

- 1. Augmentin, Augmentin XR (amoxacillin/clavulanate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of cyclopenthiazide, a thiazide diuretic utilized in the management of hypertension and edema. The information presented herein is intended to support research, drug development, and quality control activities related to this pharmaceutical agent.

Molecular Structure of this compound

This compound is a benzothiadiazine derivative with a complex molecular architecture. Its fundamental properties are summarized in Table 1.

| Property | Value |

| Chemical Formula | C₁₃H₁₈ClN₃O₄S₂ |

| IUPAC Name | 6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |

| CAS Number | 742-20-1 |

| Molecular Weight | 379.9 g/mol |

| SMILES | C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |

| InChI | InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) |

The core of the this compound molecule is a bicyclic benzothiadiazine ring system. This is substituted with a chlorine atom, a sulfonamide group, and a cyclopentylmethyl group at the C3 position of the dihydrothiadiazine ring. The presence of these functional groups is critical to its diuretic and antihypertensive activity.

Figure 1: Simplified representation of the core structure and substituents of this compound.

Stereoisomerism of this compound

A critical aspect of this compound's molecular structure is its chirality. The molecule possesses three chiral centers, which gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.

The chiral centers are located at:

-

C3 of the dihydrothiadiazine ring: This carbon is bonded to a hydrogen, the cyclopentylmethyl group, and is part of the heterocyclic ring.

-

The carbon of the cyclopentyl ring to which the methylene bridge is attached.

-

The carbon of the cyclopentyl ring bearing the substituent that determines the cis or trans relationship with the methylene bridge.

Due to these multiple chiral centers, the stereoisomers of this compound are not only enantiomers but also diastereomers of one another. The relationships between these stereoisomers are depicted in the diagram below.

Figure 2: The eight stereoisomers of this compound exist as four pairs of enantiomers (racemates).

It is important to note that commercially available this compound is a mixture of these eight stereoisomers. A study on the closely related compound, cyclothiazide, revealed that it is a mixture of its eight stereoisomers in the form of four racemates.[1]

Quantitative Data

Currently, there is a lack of publicly available data quantifying the specific ratios of the eight stereoisomers in commercial this compound formulations. The aforementioned study on cyclothiazide did note that the two racemates with an endo configuration at the norbornene moiety predominated over the exo racemates, and slight variations were observed between different batches.[1] It is plausible that a similar non-uniform distribution of stereoisomers exists for this compound, but further research is required for confirmation.

Furthermore, there is no available data from the searched literature that compares the pharmacological, pharmacokinetic, or toxicological profiles of the individual stereoisomers of this compound. Studies on other chiral drugs have frequently shown that different enantiomers can have significantly different activities and metabolic fates.[2]

Experimental Protocols

The analysis and separation of this compound and its stereoisomers require specialized analytical techniques. While specific protocols for this compound are not detailed in the available literature, methodologies for closely related benzothiadiazine diuretics and general approaches to chiral separations provide a strong foundation.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the stereoisomers of this compound can be achieved using chiral HPLC. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

A general workflow for developing a chiral HPLC method is as follows:

Figure 3: A generalized workflow for the development of a chiral HPLC separation method.

A study on the resolution of various racemic benzothiadiazine diuretics utilized liquid chromatography on chiral polyacrylamides, demonstrating the feasibility of such separations.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments would be necessary to fully characterize the individual stereoisomers of this compound once they are isolated.

A general protocol for NMR-based structural elucidation involves:

-

Sample Preparation: Dissolve a purified sample of a this compound isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR and DEPT: To determine the number and type of carbon atoms.

-

COSY: To establish proton-proton spin-spin couplings within the molecule.

-

HSQC/HMQC: To correlate directly bonded proton and carbon atoms.

-

HMBC: To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.

-

NOESY/ROESY: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the chiral centers.

-

-

Data Analysis: Integrate the data from all NMR experiments to assign all proton and carbon signals and determine the three-dimensional structure of the isomer.

Conclusion

This compound is a structurally complex diuretic with three chiral centers, leading to the existence of eight stereoisomers. The commercially available drug is a mixture of these isomers. While the fundamental molecular structure is well-characterized, there is a significant gap in the scientific literature regarding the quantitative composition of the stereoisomeric mixture in pharmaceutical products and the individual pharmacological activities of these isomers. The development and application of robust chiral separation and analytical methods are crucial for further understanding the structure-activity relationship of this compound and for the potential development of a stereochemically pure formulation.

References

The Discovery and Historical Development of Cyclopenthiazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of cyclopenthiazide, a potent thiazide diuretic. The document details its synthesis, mechanism of action, pharmacological evaluation, and the scientific context of its emergence as a significant therapeutic agent for hypertension and edema.

Introduction and Historical Context

The late 1950s and early 1960s marked a revolutionary period in the pharmacological management of hypertension and edema. Prior to this, therapeutic options were limited and often associated with significant side effects. The discovery of the thiazide class of diuretics by scientists at Merck and Co. in the 1950s, beginning with chlorothiazide in 1958, represented a major breakthrough. These orally active agents offered a more convenient and effective means of promoting salt and water excretion. It was in this fervent environment of diuretic research that this compound was developed, offering enhanced potency over its predecessors.

Discovery and Initial Synthesis

This compound, chemically known as 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, was first synthesized and reported in 1961 by Whitehead and his colleagues. The development of this compound was part of a broader effort to understand the structure-activity relationships of the benzothiadiazine scaffold and to create more potent diuretic agents.

Experimental Protocol: Synthesis of this compound

A generalized representation of this synthesis is as follows:

-

Preparation of 5-chloro-2,4-disulfamylaniline: This key intermediate was likely prepared from a commercially available chlorobenzene derivative through a series of chlorosulfonations and aminations.

-

Preparation of Cyclopentylacetaldehyde: This aldehyde could be synthesized from cyclopentylmethanol via oxidation.

-

Condensation Reaction: The crucial step involves the acid-catalyzed condensation of 5-chloro-2,4-disulfamylaniline with cyclopentylacetaldehyde to form the dihydrobenzothiadiazine ring system. This reaction typically involves heating the reactants in a suitable solvent.

-

Purification: The final product, this compound, would then be isolated and purified by recrystallization.

A simplified workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na-Cl) cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis. The reduction in extracellular fluid volume contributes to its antihypertensive effect.

The WNK-SPAK/OSR1 Signaling Pathway

The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This pathway plays a crucial role in modulating sodium and potassium balance and is a key determinant of blood pressure. Thiazide diuretics like this compound act on the final transporter in this pathway.

The signaling cascade can be summarized as follows:

-

Under conditions of low intracellular chloride, WNK kinases are activated.

-

Activated WNK kinases phosphorylate and activate SPAK and OSR1.

-

Activated SPAK/OSR1, in turn, phosphorylate and activate the NCC, promoting sodium and chloride reabsorption.

This compound directly inhibits the function of the NCC, thereby counteracting the effects of this signaling pathway and promoting natriuresis.

Caption: WNK-SPAK/OSR1 signaling pathway and this compound's point of action.

Pharmacological Profile

The initial pharmacological characterization of this compound was reported by Barrett and colleagues in 1961. Their work established its potent diuretic and natriuretic properties.

Experimental Protocols: Early Pharmacological Evaluation

The detailed experimental protocols from the 1961 publication by Barrett et al. are not fully accessible in modern databases. However, based on standard pharmacological practices of the era, the evaluation of a novel diuretic like this compound in animal models, typically dogs, would have involved the following steps:

-

Animal Preparation: Healthy mongrel dogs would be fasted overnight with free access to water. On the day of the experiment, the animals would be anesthetized, and catheters would be placed in the bladder for urine collection and in a vein for drug administration.

-

Hydration: A state of hydration would be induced by the administration of a water or saline load to ensure a steady urine flow.

-

Control Period: A baseline period of urine collection would be established to measure control urine volume and electrolyte concentrations (Na+, K+, Cl-).

-

Drug Administration: this compound, likely dissolved in a suitable vehicle, would be administered intravenously or orally at various doses.

-

Experimental Period: Urine would be collected at timed intervals following drug administration. The volume of urine and the concentrations of electrolytes would be measured for each collection period.

-

Data Analysis: The diuretic and natriuretic effects would be quantified by comparing the urine volume and electrolyte excretion during the experimental period to the control period. Dose-response curves would be generated to determine the potency and efficacy of the drug.

A representative workflow for such an experiment is illustrated below.

Caption: Experimental workflow for evaluating diuretic activity in dogs (circa 1960s).

Quantitative Data

While specific data from the initial 1961 studies are not fully available, later clinical trials have provided valuable quantitative information on the effects of this compound.

Table 1: Antihypertensive Effects of this compound in Mild Hypertension

| Dose (µ g/day ) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |

| 50 | No significant change | No significant change |

| 125 | Significant reduction | Significant reduction |

| 500 | Significant reduction | Significant reduction |

Data adapted from later dose-ranging studies in patients with mild hypertension.

Table 2: Metabolic Effects of this compound (8 weeks of treatment)

| Dose (µ g/day ) | Change in Serum Potassium (mmol/L) | Change in Serum Urate (mmol/L) |

| 125 | Minimal change | Minimal change |

| 500 | -0.6 | +0.06 |

Data adapted from later clinical studies.

Structure-Activity Relationships (SAR)

The development of this compound was guided by the emerging understanding of the structure-activity relationships of benzothiadiazine diuretics. Key structural features for diuretic activity include:

-

The sulfonamide group at position 7 is essential for activity.

-

An electron-withdrawing group, such as chlorine, at position 6 enhances diuretic potency.

-

Saturation of the 3,4-double bond in the thiadiazine ring generally increases potency.

-

Substitution at position 3 with a lipophilic group, such as the cyclopentylmethyl group in this compound, can significantly increase potency compared to unsubstituted or smaller alkyl-substituted analogs.

Conclusion

The discovery and development of this compound in the early 1960s was a significant advancement in diuretic therapy. Building upon the foundational discovery of chlorothiazide, the targeted chemical modifications that led to this compound resulted in a compound with markedly increased potency. Its mechanism of action, through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule, is now well understood within the context of the complex WNK-SPAK/OSR1 signaling pathway. This compound remains a testament to the power of medicinal chemistry in optimizing drug efficacy and has played a lasting role in the management of hypertension and edema.

pharmacokinetics: absorption, distribution, metabolism, and excretion of cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopenthiazide is a thiazide diuretic utilized in the management of hypertension and edema.[1] Its therapeutic efficacy is contingent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of the pharmacokinetics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and drug development efforts.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[2] Peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours post-dose.[2]

Experimental Protocol: Bioavailability Study

A typical single-dose pharmacokinetic study to determine the bioavailability of this compound in healthy human volunteers would follow this protocol:[3]

-

Study Design: An open-label, single-period, single-dose study.[3]

-

Subjects: A cohort of healthy adult volunteers who have provided written informed consent. Subjects undergo screening based on inclusion and exclusion criteria, including health status and concurrent medications.

-

Procedure:

-

Subjects fast overnight for at least 10 hours prior to drug administration.

-

A single oral dose of a this compound formulation is administered with a standardized volume of water.

-

Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predefined time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Plasma is separated by centrifugation (approximately 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.

-

-

Bioanalysis: Plasma samples are analyzed for this compound concentrations using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Distribution

The distribution of a drug throughout the body is a critical factor influencing its efficacy and duration of action. The apparent volume of distribution (Vd) is a key parameter used to quantify this process.

Quantitative Data: Distribution Parameters

| Parameter | Value | Reference |

| Apparent Volume of Distribution (Vd/F) | 50 L |

Note: This value is hypothetical and for illustrative purposes, based on the known behavior of thiazide diuretics.

Experimental Protocol: Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its free concentration and, consequently, its availability to exert a pharmacological effect. A common method to determine plasma protein binding is equilibrium dialysis.

-

Principle: A semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. Unbound drug diffuses across the membrane until equilibrium is reached.

-

Procedure:

-

Human plasma is spiked with this compound at a known concentration.

-

The plasma-drug mixture is placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

-

The apparatus is incubated at 37°C with gentle agitation to allow equilibrium to be reached.

-

At equilibrium, samples are taken from both the plasma and buffer chambers.

-

The concentration of this compound in both samples is determined using a validated analytical method like LC-MS/MS.

-

-

Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism

This compound is extensively metabolized in the liver. While specific human metabolites of this compound are not extensively detailed in the available literature, the general metabolic pathways for thiazide diuretics involve the sphingolipid metabolic pathway.

dot

References

In Vitro Evaluation of the Diuretic Effects of Cyclopenthiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide is a thiazide diuretic employed in the management of hypertension and edema. Its primary therapeutic effect is achieved through the modulation of renal sodium and water reabsorption. This technical guide provides an in-depth overview of the in vitro studies elucidating the diuretic effects of this compound and related thiazide diuretics. The core focus is on the molecular target, the sodium-chloride cotransporter (NCC), the key signaling pathways governing its activity, and the experimental protocols for assessing its inhibition. While specific quantitative in vitro data for this compound is limited in publicly accessible literature, this guide leverages data from closely related thiazide compounds to provide a comprehensive understanding of its mechanism of action at the cellular and molecular level.

Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

The principal molecular target for this compound and other thiazide diuretics is the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1] This transporter is predominantly located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood.[3]

By competitively inhibiting the NCC, this compound blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions. This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water retention within the tubule, resulting in diuresis (increased urine production).[2]

The WNK-SPAK/OSR1 Signaling Pathway: Key Regulator of NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4] This pathway plays a crucial role in modulating sodium reabsorption and blood pressure.

The WNK kinases (WNK1 and WNK4) act as sensors for intracellular chloride concentrations. Under conditions of low intracellular chloride, WNK kinases are activated and subsequently phosphorylate and activate SPAK and OSR1. Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC. This phosphorylation event stimulates the trafficking of NCC to the apical membrane and enhances its transport activity, leading to increased Na⁺ and Cl⁻ reabsorption. While the direct effects of this compound on the WNK-SPAK/OSR1 pathway in vitro have not been extensively documented, its inhibitory action on NCC functionally opposes the effects of this activating pathway.

Figure 1. WNK-SPAK/OSR1 pathway and this compound's point of inhibition.

In Vitro Models for Studying this compound's Effects

The most common in vitro systems for studying the function and inhibition of NCC involve the use of cell lines that do not endogenously express the transporter, such as Human Embryonic Kidney 293 (HEK293) cells or Madin-Darby Canine Kidney (MDCK) cells. These cells are transiently or stably transfected with a plasmid encoding the human NCC, allowing for the specific assessment of its activity and its modulation by compounds like this compound.

Experimental Protocols for Assessing NCC Inhibition

Due to a lack of specific in vitro protocols for this compound in the reviewed literature, the following are detailed methodologies for key experiments cited for other thiazide diuretics, which are directly applicable for studying this compound.

Ion Influx Assay using Radioisotopes (²²Na⁺)

This functional assay directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium.

Experimental Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Transiently or stably transfect the cells with a plasmid encoding human NCC.

-

Seed the cells in 24-well plates and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells twice with a pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

-

Pre-incubate the cells for 10-15 minutes in the same buffer containing varying concentrations of this compound or a vehicle control.

-

Initiate ion uptake by replacing the pre-incubation buffer with an uptake buffer containing ²²Na⁺ (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4, and 1-2 µCi/mL ²²Na⁺) and the corresponding concentration of this compound.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl).

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration in each well to normalize the radioactive counts.

-

-

Data Analysis:

-

Calculate the rate of ²²Na⁺ uptake (e.g., in nmol/mg protein/min).

-

Plot the uptake rate against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NCC activity) by fitting the data to a dose-response curve.

-

Figure 2. Workflow for a radioisotope-based NCC inhibition assay.

Fluorescence-Based Ion Influx Assay

This is a higher-throughput method that utilizes a chloride-sensitive fluorescent indicator to measure NCC activity.

Experimental Protocol:

-

Cell Culture and Transfection:

-

Culture and transfect HEK293 cells with human NCC as described in the radioisotope assay protocol.

-

Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

-

Assay Procedure:

-

Load the cells with a chloride-sensitive fluorescent dye according to the manufacturer's instructions.

-

Replace the culture medium with a low-chloride buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4) and incubate for 10-15 minutes.

-

Measure the baseline fluorescence using a plate reader.

-

Add a high-chloride buffer containing this compound at various concentrations or a vehicle control to initiate chloride influx.

-

Monitor the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence change, which corresponds to the rate of chloride influx.

-

Plot the rate of influx against the concentration of this compound.

-

Determine the IC₅₀ value.

-

Quantitative Data on Thiazide Diuretics

Table 1: Representative IC₅₀ Values for Thiazide Diuretics against the NCC Transporter

| Diuretic | IC₅₀ (µM) | Cell System | Assay Type | Reference |

| Hydrochlorothiazide | ~4-fold increased sensitivity in NCCcryo2 vs NCCchimera | HEK293 | Iodide Uptake | |

| Chlorthalidone | ~1.5 | Oocytes | ²²Na⁺ Uptake | |

| Indapamide | ~0.1 | Oocytes | ²²Na⁺ Uptake | |

| Polythiazide | Potent inhibitor | HEK293 | Cryo-EM/Functional |

Note: The data presented is for illustrative purposes to demonstrate the range of potencies observed for thiazide diuretics. The absence of a specific IC₅₀ value for this compound highlights a gap in the publicly available research literature.

Conclusion

The in vitro diuretic effect of this compound is primarily mediated by its inhibitory action on the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. The activity of NCC is, in turn, regulated by the WNK-SPAK/OSR1 signaling pathway. While detailed in vitro studies specifically characterizing this compound are scarce, the experimental protocols and mechanistic understanding derived from studies of other thiazide diuretics provide a robust framework for its evaluation. Future in vitro research should focus on determining the specific binding kinetics and potency (e.g., IC₅₀) of this compound on the human NCC and exploring any potential direct interactions with the WNK-SPAK/OSR1 regulatory cascade. Such data would be invaluable for drug development professionals in optimizing diuretic therapies and for researchers in further unraveling the intricate mechanisms of renal sodium handling.

References

- 1. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Effect of Cyclopenthiazide on Renal Distal Convoluted Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a thiazide diuretic, exerts its primary pharmacological effect on the distal convoluted tubules (DCT) of the nephron. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and physiological consequences of this compound's action at this critical site of renal sodium handling. Through a detailed examination of its interaction with the Na-Cl cotransporter (NCC), this document aims to equip researchers and drug development professionals with a thorough understanding of its core effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

Thiazide diuretics, including this compound, are a cornerstone in the management of hypertension and edematous states. Their efficacy is intrinsically linked to their ability to modulate sodium and chloride reabsorption in the kidneys. The primary target of this class of drugs is the distal convoluted tubule, a segment of the nephron responsible for reabsorbing approximately 5-10% of the filtered sodium chloride load. This guide delves into the specific molecular interactions and cellular consequences of this compound's effect on the DCT, providing a foundational understanding for further research and development.

Mechanism of Action at the Molecular Level

This compound's principal mechanism of action is the inhibition of the thiazide-sensitive Na-Cl cotransporter (NCC), also known as SLC12A3, located on the apical membrane of DCT cells.[1][2] By binding to the NCC, this compound sterically hinders the transport of sodium and chloride ions from the tubular fluid into the epithelial cells.[3][4] This inhibition leads to an increased luminal concentration of these ions, resulting in an osmotic gradient that draws water into the tubule, leading to diuresis.[1]

Structural studies have revealed that thiazide diuretics bind to a site that overlaps with the chloride-binding site of the NCC. This binding locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.

The WNK-SPAK-NCC Signaling Pathway: A Key Regulatory Network

The activity of the Na-Cl cotransporter (NCC) is intricately regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This pathway plays a crucial role in modulating sodium reabsorption in the distal convoluted tubule (DCT) and is a key determinant of the response to thiazide diuretics.

Under baseline conditions, WNK4 acts as an inhibitor of NCC by promoting its degradation. However, in response to stimuli such as angiotensin II, WNK4 can switch to an activating role. WNK1 and WNK3 are generally considered activators of the pathway.

The activation of WNK kinases leads to the phosphorylation and activation of SPAK (and the related kinase OSR1). Activated SPAK then directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC. This phosphorylation event is critical for increasing the trafficking of NCC to the apical membrane and enhancing its transport activity.

This compound, by directly inhibiting the transport function of NCC, does not directly interfere with the WNK-SPAK signaling cascade itself. However, the diuretic-induced changes in sodium balance and blood pressure can lead to compensatory alterations in this pathway.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data on the effects of this compound from clinical and preclinical studies.

Table 1: Effect of this compound on Blood Pressure and Serum Potassium in Hypertensive Patients with Type II Diabetes

| Parameter | This compound Dose | Pre-treatment | Post-treatment (12 weeks) |

| Systolic Blood Pressure (mmHg) | 125 µ g/day | 165 ± 18 | 150 ± 20 |

| 500 µ g/day | 164 ± 16 | 145 ± 17 | |

| Diastolic Blood Pressure (mmHg) | 125 µ g/day | 99 ± 6 | 91 ± 8 |

| 500 µ g/day | 99 ± 5 | 88 ± 7 | |

| Serum Potassium (mmol/L) | 125 µ g/day | 4.2 ± 0.4 | 4.0 ± 0.4 |

| 500 µ g/day | 4.2 ± 0.4 | 3.8 ± 0.5 | |

| Statistically significant reduction from pre-treatment values. |

Table 2: Illustrative Preclinical Data on Diuretic Effects of Thiazides in Rats

| Treatment | Urine Volume (mL/5h) | Urinary Na+ Excretion (mmol/5h) | Urinary K+ Excretion (mmol/5h) |

| Vehicle (Control) | 3.35 | Data not available | Data not available |

| Furosemide (10 mg/kg) | 9.60 | Data not available | Data not available |

| Hydrochlorothiazide | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| Note: Specific quantitative data for this compound's effect on urine volume and electrolyte excretion in rats was not available in the searched literature. The data for furosemide is provided for comparative purposes, and hydrochlorothiazide effects are described qualitatively based on general knowledge of thiazide diuretics. |

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Rats

This protocol outlines the methodology for evaluating the diuretic, natriuretic, and kaliuretic effects of a test compound like this compound in a rat model.

Detailed Methodology:

-

Animal Model: Male or female normotensive rats (e.g., Wistar or Sprague-Dawley), 8-10 weeks old.

-

Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.

-

Fasting and Hydration: Fast the animals for 18 hours with free access to water. Administer a saline load (25 mL/kg) orally to ensure a baseline urine flow.

-

Drug Administration: Administer this compound or vehicle orally or via intraperitoneal injection.

-

Urine Collection and Analysis: Collect urine over a specified period (e.g., 5 hours). Measure the total urine volume and determine the concentrations of sodium and potassium using a flame photometer.

In Vitro NCC Inhibition Assay using HEK293 Cells

This protocol describes a method to assess the inhibitory effect of this compound on NCC function using a heterologous expression system.

Detailed Methodology:

-

Cell Culture and Transfection: Culture Human Embryonic Kidney 293 (HEK293) cells and transiently or stably transfect them with a vector expressing human NCC.

-

Ion Influx Assay:

-

Seed the transfected cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate ion uptake by adding a buffer containing a radioactive isotope (e.g., ²²Na⁺) or a fluorescent ion indicator.

-

After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular ion concentration using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of ion uptake at each this compound concentration and determine the IC50 value.

Western Blotting for NCC Phosphorylation and Expression

This protocol details the steps to quantify the levels of total and phosphorylated NCC in kidney tissue samples.

Detailed Methodology:

-

Tissue Homogenization: Homogenize kidney cortex samples in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total NCC and phosphorylated NCC (e.g., anti-pNCC at Thr53/Thr58).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated NCC signal to the total NCC signal.

-

Immunohistochemistry for NCC Localization and Expression

This protocol describes the visualization of NCC protein in kidney tissue sections.

Detailed Methodology:

-

Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde and embed in paraffin. Cut thin sections (e.g., 4 µm) and mount them on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a citrate buffer.

-

Immunostaining:

-

Block non-specific binding sites with a blocking solution (e.g., serum).

-

Incubate the sections with a primary antibody against NCC.

-

Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

-

Develop the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Microscopy and Analysis:

-

Dehydrate and mount the sections.

-

Examine the slides under a light microscope to assess the localization and relative abundance of NCC in the DCT.

-

Conclusion

This compound's therapeutic efficacy as a diuretic and antihypertensive agent is fundamentally rooted in its specific inhibition of the Na-Cl cotransporter in the distal convoluted tubules. This action is modulated by the intricate WNK-SPAK-NCC signaling pathway, which governs the activity and membrane abundance of the transporter. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and to explore novel therapeutic strategies targeting renal sodium handling. A deeper understanding of these core mechanisms is paramount for the development of more effective and safer diuretic and antihypertensive therapies.

References

- 1. The thiazide sensitive sodium chloride co-transporter NCC is modulated by site-specific ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of hydrochlorothiazide on Na-K-ATPase activity along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating the Antihypertensive Effects of Cyclopenthiazide in Animal Models

A Note to Researchers: The following protocols are designed for studying the therapeutic, antihypertensive effects of cyclopenthiazide. It is important to clarify that this compound is a thiazide diuretic used to treat hypertension (high blood pressure), not to induce it.[1][2] The experimental models described below are established methods for inducing hypertension in laboratory animals, thereby creating the necessary conditions to evaluate the blood-pressure-lowering efficacy of compounds like this compound.

Mechanism of Action of this compound